molecular formula C17H16INO3 B8130194 Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate

Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate

Cat. No.: B8130194
M. Wt: 409.22 g/mol
InChI Key: ZZWUEPCNNPUOLH-UHFFFAOYSA-N
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Description

Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate is a synthetic organic compound characterized by the presence of an azetidine ring, a carboxylic acid ester group, and an iodophenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Iodophenoxy Group: The iodophenoxy group is introduced via nucleophilic substitution reactions, where an iodophenol derivative reacts with the azetidine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the iodine atom or other functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the iodophenoxy group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) and potassium carbonate (K₂CO₃) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted azetidine derivatives.

Scientific Research Applications

Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The iodophenoxy group may play a crucial role in binding to these targets, while the azetidine ring and ester group contribute to the compound’s overall stability and reactivity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenoxy)-azetidine-1-carboxylic acid benzyl ester
  • 3-(4-Chlorophenoxy)-azetidine-1-carboxylic acid benzyl ester
  • 3-(4-Fluorophenoxy)-azetidine-1-carboxylic acid benzyl ester

Uniqueness

Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate is unique due to the presence of the iodophenoxy group, which imparts distinct chemical properties such as higher reactivity in substitution reactions and potential for specific biological interactions. The iodine atom’s size and electronegativity also influence the compound’s overall behavior in various chemical and biological contexts.

This detailed article provides an overview of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO3/c18-14-6-8-15(9-7-14)22-16-10-19(11-16)17(20)21-12-13-4-2-1-3-5-13/h1-9,16H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWUEPCNNPUOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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